molecular formula C12H16O4 B12581518 2-(3,4-Dihydroxyphenyl)ethyl butanoate CAS No. 644985-85-3

2-(3,4-Dihydroxyphenyl)ethyl butanoate

Cat. No.: B12581518
CAS No.: 644985-85-3
M. Wt: 224.25 g/mol
InChI Key: FWSMIAYDVSAALB-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)ethyl butanoate is a chemical compound known for its potential therapeutic properties. It is an ester derivative of butanoic acid and 2-(3,4-dihydroxyphenyl)ethanol. This compound has been studied for its ability to improve the function of aortic endothelial cells and its potential role in preventing atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)ethyl butanoate typically involves the esterification of 2-(3,4-dihydroxyphenyl)ethanol with butanoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)ethyl butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)ethyl butanoate involves its ability to inhibit the inflammatory response in human aortic endothelial cells. This compound reduces the mRNA levels of interleukin-6 (IL-6) and protects mitochondrial function by increasing the expression of mitochondrial complex I. These actions help prevent the occurrence and progression of atherosclerosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroxyphenyl)ethyl butanoate is unique due to its specific anti-inflammatory properties and its ability to improve aortic endothelial cell function. Unlike other similar esters, this compound has shown significant potential in preventing atherosclerosis and protecting mitochondrial function .

Properties

CAS No.

644985-85-3

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl butanoate

InChI

InChI=1S/C12H16O4/c1-2-3-12(15)16-7-6-9-4-5-10(13)11(14)8-9/h4-5,8,13-14H,2-3,6-7H2,1H3

InChI Key

FWSMIAYDVSAALB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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